Bis-Pro-5FU

Pharmacokinetics Oral Drug Delivery Prodrug Design

Bis-Pro-5FU (Compound 4; CAS 2155827-07-7) is a bioorthogonal prodrug of the antineoplastic antimetabolite 5-Fluorouracil (5-FU). It is designed to evade both the anabolic activation and catabolic degradation pathways that limit the therapeutic utility of 5-FU.

Molecular Formula C10H7FN2O2
Molecular Weight 206.17 g/mol
Cat. No. B12419369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-Pro-5FU
Molecular FormulaC10H7FN2O2
Molecular Weight206.17 g/mol
Structural Identifiers
SMILESC#CCOC1=NC(=NC=C1F)OCC#C
InChIInChI=1S/C10H7FN2O2/c1-3-5-14-9-8(11)7-12-10(13-9)15-6-4-2/h1-2,7H,5-6H2
InChIKeyUEJQGOKMPMUMTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis-Pro-5FU: A Bioorthogonal Palladium-Activated Prodrug of 5-Fluorouracil for Enhanced Oral Bioavailability and Targeted Chemotherapy Research


Bis-Pro-5FU (Compound 4; CAS 2155827-07-7) is a bioorthogonal prodrug of the antineoplastic antimetabolite 5-Fluorouracil (5-FU). It is designed to evade both the anabolic activation and catabolic degradation pathways that limit the therapeutic utility of 5-FU [1]. The compound features a lactim-type structure locked by O,O′-dialkylation with propargyl groups, rendering it biologically inert until exposed to a palladium (Pd) catalyst, which triggers the release of active 5-FU [1]. This mechanism enables oral administration with complete absorption and confers a substantially improved pharmacokinetic and safety profile relative to 5-FU [1].

Why 5-FU Prodrugs Cannot Be Interchanged: Bis-Pro-5FU's Unique Bioorthogonal Activation Distinguishes It from Conventional 5-FU Precursors


5-Fluorouracil (5-FU) prodrugs are not functionally interchangeable due to fundamental differences in their activation mechanisms and metabolic liabilities. Conventional prodrugs such as capecitabine and tegafur rely on endogenous enzymatic conversion, which introduces variability due to inter-patient differences in enzyme expression and can still generate toxic metabolites systemically [1]. In contrast, Bis-Pro-5FU employs a bioorthogonal palladium-dependent activation strategy that completely bypasses the hepatic DPD catabolic pathway and the intracellular anabolic machinery required for 5-FU activation [1]. This design confers a distinct set of properties—oral bioavailability exceeding 100%, complete metabolic stability in liver S9 fractions, and the ability to achieve localized 5-FU release via implanted Pd catalysts—that are not present in enzyme-dependent prodrugs [1].

Quantitative Differentiation Evidence for Bis-Pro-5FU: Head-to-Head Pharmacokinetic and Pharmacodynamic Comparisons


Oral Bioavailability Exceeds 100%, Surpassing 5-FU's Erratic and Poor Oral Absorption

In a rat pharmacokinetic study, Bis-Pro-5FU (Compound 4) administered orally at 10 mg/kg achieved a bioavailability (F) of >100% (187%), in stark contrast to 5-FU, which exhibits poor and highly variable oral bioavailability due to extensive first-pass metabolism by dihydropyrimidine dehydrogenase (DPD) [1]. The Cmax following oral dosing was 84.7 mg/mL, achieved at a Tmax of 1.0 h [1].

Pharmacokinetics Oral Drug Delivery Prodrug Design

6-Fold Longer Half-Life Relative to 5-FU Enables Sustained Systemic Exposure

Bis-Pro-5FU exhibits a plasma half-life (t₁/₂) of 0.497 h (≈30 min) in rats following oral administration [1]. This represents a >6-fold increase relative to the half-life of 5-FU in murine models [1]. Based on the 3.5-fold difference in hepatic clearance between human and rat hepatocytes, a half-life of approximately 2 h is predicted for Bis-Pro-5FU in humans, compared to the reported 10–20 min elimination half-life of 5-FU in patients [1].

Pharmacokinetics Drug Metabolism Half-Life Extension

Complete Resistance to Hepatic DPD-Mediated Catabolism Confers Metabolic Stability

Incubation of Bis-Pro-5FU (Compound 4) with human liver S9 fractions in the presence of NADPH resulted in no detectable formation of 5,6-dihydro-5-fluorouracil (DH5FU), the inactive metabolite of 5-FU, whereas both 5-FU (1) and the N-alkylated prodrug (3) were extensively reduced under identical conditions [1]. In primary hepatocytes, Bis-Pro-5FU displayed half-lives of 91 min (rat) and 322 min (human) at 1 μM, with the parent compound accounting for 95% (rat) and >99% (human) of the related material after 60 min [1]. In contrast, 5-FU undergoes rapid catabolism, with over 80% of an administered dose typically degraded by hepatic DPD [1].

Drug Metabolism Hepatocyte Stability DPD Resistance

Superior Activation Kinetics at Low Catalyst Concentrations Compared to N-Alkylated Prodrug (Compound 3)

In a head-to-head comparison of Pd-dependent activation, Bis-Pro-5FU (Compound 4) demonstrated 7–14% higher cell death compared to the N-alkylated prodrug (Compound 3) at Pd resin concentrations of 0.8 mg/mL and lower in HCT116 colorectal cancer cells [1]. This difference indicates that the O,O′-dialkylated lactim structure of Bis-Pro-5FU enables more efficient Pd-mediated dealkylation than the N-alkylated analog under limiting catalyst conditions [1].

Bioorthogonal Chemistry Prodrug Activation Palladium Catalysis

Quantified Intratumoral Necrosis Induction Validates Localized Prodrug Activation In Vivo

In a bilateral HCT116 colorectal cancer xenograft mouse model, tumors implanted with Pd resins and treated with oral Bis-Pro-5FU (150 mg/kg daily for 14 days) exhibited large central necrotic areas adjacent to the resins, whereas contralateral tumors without Pd resins in the same animals showed only minimal necrosis [1]. Quantitative histological analysis revealed a statistically significant difference in the ratio of necrotic tissue to total tumor area between Pd-containing and control tumors [1].

In Vivo Efficacy Xenograft Model Localized Chemotherapy

High Single-Dose Tolerability (1000 mg/kg) Demonstrates Absence of Systemic 5-FU Toxicity

A single oral dose of 1000 mg/kg Bis-Pro-5FU (the top dose typically employed in toxicology studies) in rats produced no mortality, no abnormal clinical signs, and no macroscopic organ findings over a 14-day observation period [1]. This contrasts sharply with 5-FU, which is known to cause dose-limiting toxicities including myelosuppression, mucositis, and diarrhea [1].

Toxicology Safety Pharmacology Prodrug Safety

Optimal Research and Industrial Application Scenarios for Bis-Pro-5FU


Bioorthogonal Prodrug Activation Studies in Cancer Research

Bis-Pro-5FU is ideally suited for in vitro and in vivo studies of palladium-catalyzed prodrug activation. Its complete inertness in the absence of Pd (no cytotoxicity up to 100 μM) and rapid conversion to 5-FU upon exposure to Pd resins enable precise spatiotemporal control of chemotherapy release [1]. This makes it a valuable tool for investigating localized drug delivery strategies, implantable catalyst devices, and targeted combination therapies.

Pharmacokinetic and Drug Metabolism Investigations

The prodrug's >100% oral bioavailability, extended half-life, and complete resistance to hepatic DPD catabolism provide a clean pharmacokinetic profile for studying 5-FU prodrug behavior [1]. Researchers can use Bis-Pro-5FU to dissect the contribution of metabolic evasion to overall drug exposure and to model oral 5-FU delivery without the confounding variable of variable first-pass metabolism.

Preclinical Development of Oral 5-FU Formulations

Given its high oral bioavailability and metabolic stability, Bis-Pro-5FU serves as a reference compound for developing new oral 5-FU formulations and for benchmarking alternative prodrug candidates [1]. Its favorable PK parameters (Cmax 84.7 mg/mL, Tmax 1.0 h, AUC0–t 6.075 mg/mL*h) establish a performance baseline against which novel oral 5-FU prodrugs can be compared [1].

Safety Pharmacology and Toxicology Studies

The exceptionally high single-dose tolerability (1000 mg/kg in rats) makes Bis-Pro-5FU a useful negative control for studying 5-FU-related toxicities [1]. Its lack of systemic activation allows researchers to isolate Pd-dependent effects and to evaluate the safety of the prodrug scaffold itself in the absence of active 5-FU generation [1].

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